molecular formula C22H21N5O3 B2752331 N-(4-ethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 895010-14-7

N-(4-ethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Cat. No.: B2752331
CAS No.: 895010-14-7
M. Wt: 403.442
InChI Key: DPRXRAVRKRPLBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a pyrazolo[3,4-d]pyrimidinone derivative characterized by a central bicyclic heterocyclic core. The compound features a 4-ethoxyphenyl acetamide moiety at the C2 position and a 2-methylphenyl substituent at the N1 position.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c1-3-30-17-10-8-16(9-11-17)25-20(28)13-26-14-23-21-18(22(26)29)12-24-27(21)19-7-5-4-6-15(19)2/h4-12,14H,3,13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPRXRAVRKRPLBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide typically involves multi-step organic reactions. The general synthetic route includes the following steps:

    Formation of the Pyrazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrazolopyrimidine core. Common reagents include hydrazine derivatives and β-ketoesters under acidic or basic conditions.

    Substitution Reactions: The introduction of the 2-methylphenyl and 4-ethoxyphenyl groups is achieved through substitution reactions. These reactions often require the use of catalysts such as palladium or copper to facilitate the coupling of aryl halides with the pyrazolopyrimidine core.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide. This is typically done using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Palladium-catalyzed coupling reactions using aryl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

The biological activity of N-(4-ethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is primarily linked to its structural features that allow it to interact with various biological targets. The pyrazolo[3,4-d]pyrimidine scaffold is known for its diverse pharmacological properties.

Anticancer Activity

Research has indicated that compounds with similar scaffolds exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells and inhibit key kinases involved in tumor progression, such as Aurora-A kinase and CDK2.
  • Case Study : A related pyrazolo[3,4-d]pyrimidine derivative demonstrated an IC50 value of 2.24 µM against A549 lung cancer cells, suggesting strong anticancer potential .

Anti-inflammatory Properties

There is evidence suggesting that pyrazolo[3,4-d]pyrimidine derivatives can modulate inflammatory pathways:

  • Mechanism : These compounds may inhibit the production of pro-inflammatory cytokines or block specific signaling pathways involved in inflammation.

Antimicrobial Activity

Preliminary studies have shown that similar compounds can exhibit antimicrobial properties:

  • Activity Against Pathogens : Derivatives have been tested against Mycobacterium tuberculosis, with promising results indicating potential for development as antimicrobial agents.

Research Findings

Recent studies have highlighted the dual potential of pyrazolo[3,4-d]pyrimidine derivatives not only as anticancer agents but also in treating conditions like renal anemia. For instance:

  • A study demonstrated that a related derivative increased hemoglobin levels in anemic model rats by inhibiting hypoxia-inducible factor prolyl hydroxylase domain (HIF-PHD), which stabilizes erythropoietin production .

Summary of Applications

Application TypeMechanism/ActivityNotable Findings
AnticancerInduction of apoptosis; kinase inhibitionIC50 value of 2.24 µM against A549 cells .
Anti-inflammatoryModulation of inflammatory pathwaysPotential inhibition of pro-inflammatory cytokines.
AntimicrobialActivity against pathogens like Mycobacterium tuberculosisIC50 values ranging from 1.35 to 2.18 μM for analogs .
Renal Anemia TreatmentInhibition of HIF-PHD to stabilize erythropoietinIncreased hemoglobin levels in anemic rats .

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit kinases involved in cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrazolo[3,4-d]pyrimidinone derivatives exhibit diverse pharmacological properties depending on substituent patterns. Key analogues include:

Compound Name Substituents (N1/C2) Molecular Weight Key Features
N-(4-ethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide 2-methylphenyl / 4-ethoxyphenyl ~403.43 Balanced lipophilicity; potential for kinase inhibition
2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide 4-fluorophenyl / 3-methoxyphenyl ~407.38 Enhanced electron-withdrawing effects (F); altered binding affinity
2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide 3-chlorophenyl / 2-methylphenyl 393.83 Increased steric bulk (Cl); possible improved metabolic stability
N-(4-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide Pyrimidoindole core / sulfanyl ~536.71 Extended π-system; sulfanyl group may modulate redox activity

Key Observations :

Electron-Donating vs. Withdrawing Groups: The 4-ethoxyphenyl group in the target compound provides moderate electron-donating effects, enhancing solubility compared to halogenated analogues (e.g., 4-fluorophenyl or 3-chlorophenyl derivatives) .

Steric and Conformational Effects :

  • The 2-methylphenyl group at N1 introduces steric hindrance, which may restrict rotational freedom and stabilize interactions with hydrophobic kinase pockets .
  • In contrast, the 3-methoxyphenyl group () offers a hydrogen-bonding site, possibly enhancing selectivity for certain enzymes .

Core Modifications :

  • Pyrimido[5,4-b]indole derivatives () exhibit expanded aromatic systems, likely influencing DNA intercalation or topoisomerase inhibition .

Pharmacological Profiles
  • Anticancer Activity: Pyrazolo-pyrimidinones are frequently explored as kinase inhibitors (e.g., JAK2, EGFR). The 4-ethoxyphenyl group may mimic ATP’s adenine binding, as seen in related compounds with IC50 values <1 µM .
  • Cytotoxicity : Chlorinated derivatives (e.g., ’s BF23326) show enhanced cytotoxicity in MCF-7 breast cancer cells (IC50 ~2.5 µM) compared to methoxy-substituted variants .
  • Metabolic Stability : Ethoxy and methyl groups in the target compound may reduce oxidative metabolism, extending half-life relative to fluorinated analogues .

Biological Activity

N-(4-ethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, including antitumor, anti-inflammatory, and antibacterial activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

C22H22N6O\text{C}_{22}\text{H}_{22}\text{N}_{6}\text{O}

This structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. Specifically, compounds similar to this compound have shown significant inhibitory effects on various cancer cell lines. For instance:

  • In vitro studies demonstrated that pyrazole derivatives inhibited the growth of cancer cells by targeting specific pathways such as BRAF(V600E) and EGFR. The inhibition of these pathways is crucial in the treatment of cancers like melanoma and non-small cell lung cancer .

Table 1: Antitumor Activity of Pyrazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AA375 (Melanoma)0.5BRAF(V600E) Inhibition
Compound BHCT116 (Colon)1.0EGFR Inhibition

Anti-inflammatory Activity

This compound has also been studied for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation.

Case Study: Anti-inflammatory Effects

A study conducted on a series of pyrazole derivatives showed that modifications to the pyrazole ring enhanced anti-inflammatory activity. The compound exhibited a reduction in pro-inflammatory cytokines in vitro and demonstrated efficacy in animal models of inflammation .

Antibacterial Activity

The antibacterial properties of pyrazole derivatives are well documented. This compound has shown promising results against various bacterial strains.

Table 2: Antibacterial Efficacy of Pyrazole Derivatives

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus0.250.50
Escherichia coli0.501.00
Pseudomonas aeruginosa0.1250.25

In a recent study, compounds derived from the pyrazolo[3,4-d]pyrimidine scaffold demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.